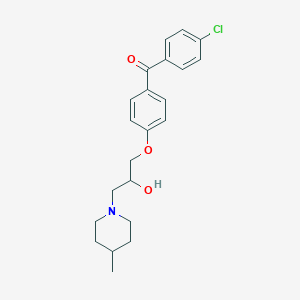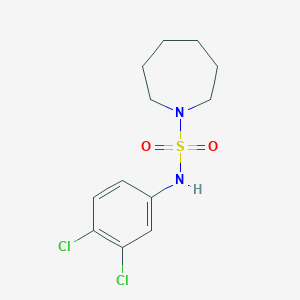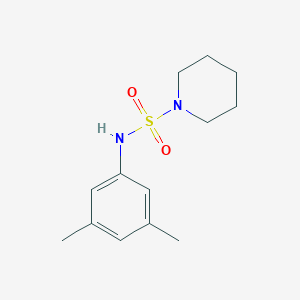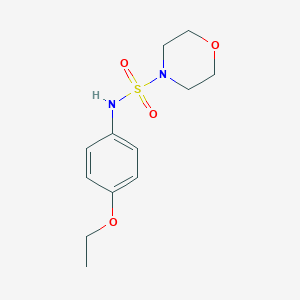
(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone is a complex organic compound that features a chlorophenyl group and a hydroxyphenyl group connected via a methanone bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxyphenylboronic acid under Suzuki-Miyaura coupling conditions.
Introduction of the Piperidine Group: The hydroxyphenyl intermediate is then reacted with 4-methylpiperidine in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but lacks the piperidine group.
(4-Chlorophenyl)(4-methoxyphenyl)methanone: Similar structure but has a methoxy group instead of a hydroxy group.
Uniqueness
The presence of the piperidine group in (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone distinguishes it from other similar compounds. This group can significantly influence the compound’s biological activity and chemical reactivity, making it a unique and valuable compound for research and development .
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-16-10-12-24(13-11-16)14-20(25)15-27-21-8-4-18(5-9-21)22(26)17-2-6-19(23)7-3-17/h2-9,16,20,25H,10-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFHIXLNODBBMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B497081.png)





![1-[(6-bromo-2-naphthyl)oxy]-3-(1H-pyrazol-1-yl)-2-propanol](/img/structure/B497088.png)

